![molecular formula C19H17ClN2O4S3 B2399424 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171848-91-1](/img/structure/B2399424.png)
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O4S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) Activity
One notable application of derivatives related to 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is the inhibition of PNMT, an enzyme involved in epinephrine biosynthesis. Studies have demonstrated that certain 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, which share a structural motif with the mentioned compound, exhibit potent inhibitory effects on PNMT activity. This inhibition is crucial for exploring therapeutic avenues in conditions where modulation of epinephrine levels is beneficial (Blank et al., 1980).
Anticonvulsant Activities and Cerebrovasodilation
Sulfonamide derivatives, including those structurally similar to 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, have been studied for their anticonvulsant properties and ability to selectively increase cerebral blood flow without significant diuresis. This effect makes them potential candidates for treating conditions such as epilepsy and for contributing to research on cerebrovascular diseases (Barnish et al., 1981).
Radical Cyclizations to Form Polycyclic Imines
The radical cyclization of cyclic ene sulfonamides, related to the compound , leads to the formation of polycyclic imines. These reactions showcase the chemical versatility of sulfonamide derivatives in synthesizing complex structures that could have implications in medicinal chemistry and materials science (Zhang et al., 2013).
Antioxidant Properties
Sulfonamide derivatives have also been researched for their antioxidant properties. By inhibiting oxidative stress, these compounds offer potential therapeutic benefits in diseases where oxidative damage is a key pathological feature. This application extends the utility of sulfonamides into the realm of chronic diseases and aging (Lakshman et al., 2020).
Cytotoxic Activity Against Cancer Cells
Further extending their application in medicinal chemistry, certain novel sulfonamide derivatives demonstrate cytotoxic activity against various cancer cell lines. By targeting specific pathways or mechanisms within cancer cells, these compounds offer a route to the development of new anticancer therapies (Ghorab et al., 2015).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-9-8-14-5-4-12-22(17(14)13-15)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLIKTVXBYRFCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.